2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Description
2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 588692-21-1) is a halogenated benzaldehyde derivative featuring a methoxy group at the 3-position and a substituted benzyl ether at the 2-position of the benzaldehyde core. The benzyl substituent contains chlorine and fluorine atoms at the 2- and 4-positions, respectively. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3/c1-19-14-4-2-3-10(8-18)15(14)20-9-11-5-6-12(17)7-13(11)16/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOQYBXOMDEEFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=C(C=C(C=C2)F)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405492 | |
| Record name | 2-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588692-21-1 | |
| Record name | 2-[(2-Chloro-4-fluorophenyl)methoxy]-3-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588692-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde typically involves the reaction of 2-chloro-4-fluorobenzyl alcohol with 3-methoxybenzaldehyde in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: 2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid
Reduction: 2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Structural and Chemical Properties
- Molecular Formula : C₁₅H₁₂ClFO₃
- Molecular Weight : 294.71 g/mol
- CAS Number : 588692-21-1
- IUPAC Name : 2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Medicinal Chemistry Applications
1. Anticancer Research
Recent studies have identified compounds similar to this compound as potential anticancer agents. The compound's structural features allow it to interact with various biological targets, inhibiting cancer cell proliferation. For example, derivatives of methoxybenzaldehyde have shown activity against breast cancer cell lines, suggesting that modifications like chlorofluorobenzyl groups can enhance efficacy and selectivity.
Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the benzaldehyde structure could lead to increased potency against specific cancer types. The incorporation of halogenated groups was found to improve binding affinity to target proteins involved in cancer progression.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that similar benzaldehyde derivatives exhibit significant activity against a range of bacterial strains, including resistant strains.
Case Study :
In a study conducted by researchers at a prominent university, the antimicrobial effects of various substituted benzaldehydes were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with halogen substitutions demonstrated enhanced antibacterial activity compared to their non-halogenated counterparts.
Organic Synthesis Applications
1. Building Block in Synthesis
this compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique functional groups make it a versatile building block for synthesizing pharmaceuticals and agrochemicals.
Data Table: Synthetic Applications
Material Science Applications
1. Polymer Chemistry
Research indicates that compounds like this compound can be used in polymer chemistry to create functionalized polymers with specific properties, such as improved thermal stability and chemical resistance.
Case Study :
A collaborative project between academic institutions explored the use of this compound in the synthesis of polymeric materials for use in coatings and adhesives. The study found that incorporating this compound into polymer matrices resulted in materials with enhanced mechanical properties.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Substituent Variations in Benzyl Ether Derivatives
The target compound belongs to a class of substituted benzaldehydes with alkoxy and benzyl ether groups. Key analogs include:
Key Observations :
- Electron Effects : The 2-chloro-4-fluorobenzyl group in the target compound introduces electron-withdrawing effects, enhancing the electrophilicity of the aldehyde group compared to analogs with unsubstituted or electron-donating benzyl groups (e.g., 4-fluorobenzyl) .
- Solubility : Ethoxy-substituted analogs (e.g., 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde) exhibit higher lipophilicity, which could influence solubility in organic solvents .
Key Observations :
- Catalyst Efficiency : Copper-catalyzed click chemistry (for triazole derivatives) requires precise catalyst amounts for optimal yields, whereas alkylation reactions (e.g., target compound) achieve high yields with stoichiometric base .
- Solvent Choice: DMF is commonly used for its ability to dissolve both polar and non-polar reactants, facilitating nucleophilic substitution in benzyl ether syntheses .
Physicochemical and Spectroscopic Properties
Limited data on the target compound’s physical properties are available, but inferences can be drawn from analogs:
Key Observations :
Biological Activity
2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde, a compound with the molecular formula C15H12ClFO3, has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H12ClFO3
- Molecular Weight : 296.7 g/mol
- CAS Number : 588692-21-1
Pharmacological Activities
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity
- Neuroprotective Effects
- Inhibition of Enzymatic Activity
The biological activity of this compound is likely mediated through several mechanisms:
- Antioxidant Activity : Compounds with similar functional groups often exhibit antioxidant properties, which can protect cells from oxidative stress.
- Enzyme Inhibition : The compound may act as a competitive inhibitor for specific enzymes, altering metabolic pathways associated with disease states.
- Cell Membrane Interaction : The lipophilic nature of the compound allows it to interact with cell membranes, potentially affecting membrane fluidity and permeability.
Antimicrobial Studies
A study on structurally related compounds demonstrated significant antimicrobial activity against various pathogens. For example:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
These findings suggest that this compound could be developed into a potent antimicrobial agent.
Neuroprotective Studies
Research on neuroprotective compounds indicates that those inhibiting MAO exhibit beneficial effects in models of neurodegeneration:
| Compound | Model | Outcome |
|---|---|---|
| Compound C | Mouse model of Alzheimer's | Reduced amyloid plaque formation |
| Compound D | Rat model of ischemic stroke | Improved recovery post-stroke |
These results support the hypothesis that this compound may offer protective effects in neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
